molecular formula C28H20Cl2N4O4 B14803144 N,N'-bis[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine

N,N'-bis[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine

Cat. No.: B14803144
M. Wt: 547.4 g/mol
InChI Key: UINGATVRNFWUQE-UHFFFAOYSA-N
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Description

N,N’-bis(2-chloro-5-nitrobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzylidene groups substituted with chlorine and nitro groups, attached to a biphenyldiamine core with methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-chloro-5-nitrobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 3,3’-dimethyl-4,4’-biphenyldiamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-chloro-5-nitrobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions would result in derivatives with different substituents replacing the chlorine atoms .

Scientific Research Applications

N,N’-bis(2-chloro-5-nitrobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(2-chloro-5-nitrobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(2-chloro-5-nitrobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine is unique due to its specific substitution pattern and the presence of both nitro and chloro groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C28H20Cl2N4O4

Molecular Weight

547.4 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-[4-[4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine

InChI

InChI=1S/C28H20Cl2N4O4/c1-17-11-19(3-9-27(17)31-15-21-13-23(33(35)36)5-7-25(21)29)20-4-10-28(18(2)12-20)32-16-22-14-24(34(37)38)6-8-26(22)30/h3-16H,1-2H3

InChI Key

UINGATVRNFWUQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C)N=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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